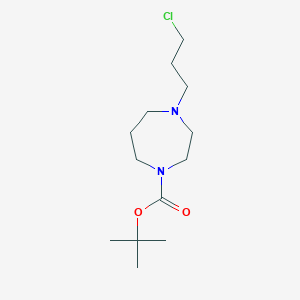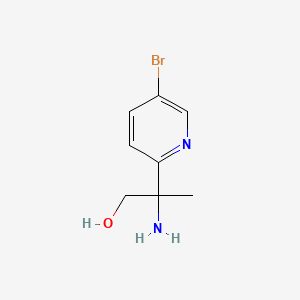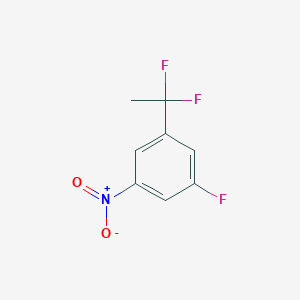
1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene is an aromatic compound characterized by the presence of fluorine and nitro groups attached to a benzene ring. The compound’s structure includes a difluoroethyl group at the first position, a fluoro group at the third position, and a nitro group at the fifth position on the benzene ring. This unique arrangement of substituents imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under specific conditions, including the presence of a nickel catalyst and appropriate solvents, to achieve high yields of the desired product.
Industrial Production Methods: Industrial production of 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene may involve large-scale synthesis using similar catalytic processes. The use of 1,1-difluoroethyl chloride as a starting material is advantageous due to its availability and cost-effectiveness . Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups like nitro and fluoro makes the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoroethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the difluoroethyl group.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity due to the presence of fluorine and nitro groups, which can influence molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine and nitro substituents.
Wirkmechanismus
The mechanism by which 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene exerts its effects is primarily related to its ability to interact with biological molecules. The presence of fluorine atoms can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Difluoroethyl)-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.
1-(1,1-Difluoroethyl)-2-fluoro-5-nitrobenzene: Similar structure but with the fluoro group at the second position.
Uniqueness: 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of difluoroethyl, fluoro, and nitro groups in this particular configuration imparts distinct chemical properties that may not be observed in its analogs .
Eigenschaften
Molekularformel |
C8H6F3NO2 |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
1-(1,1-difluoroethyl)-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO2/c1-8(10,11)5-2-6(9)4-7(3-5)12(13)14/h2-4H,1H3 |
InChI-Schlüssel |
UTGBRSHNVOSETB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)F)[N+](=O)[O-])(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B15279061.png)
![7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)
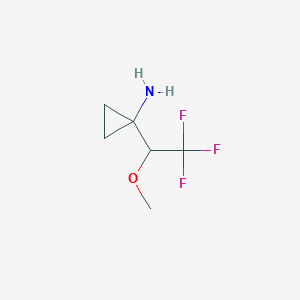
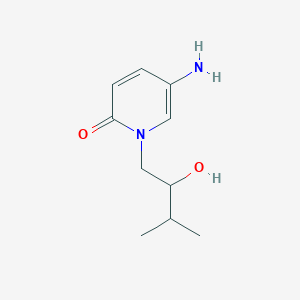
![5-[(6-Methoxy-8-quinolyl)amino]pentanenitrile](/img/structure/B15279084.png)
![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B15279092.png)

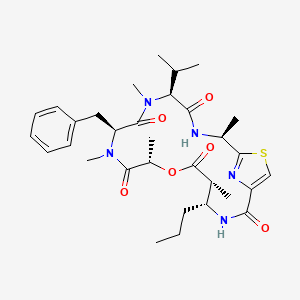
![Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate](/img/structure/B15279103.png)
![2-[6-(Dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B15279105.png)
